4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline
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Overview
Description
4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by iridium and induced by visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, followed by autooxidation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to optimize yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, particularly involving the halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an antagonist of adenosine and benzodiazepine receptors, and as an inhibitor of various kinases and phosphodiesterases . These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxaline: Similar in structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,2-a]pyridine: Another related compound with a pyridine ring instead of a quinoxaline ring.
Uniqueness
4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C10H5ClFN3 |
---|---|
Molecular Weight |
221.62 g/mol |
IUPAC Name |
4-chloro-6-fluoroimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H5ClFN3/c11-10-8-4-13-5-15(8)7-3-1-2-6(12)9(7)14-10/h1-5H |
InChI Key |
KQKQPGUKOFGRHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C3=CN=CN23)Cl |
Origin of Product |
United States |
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